molecular formula C24H23N3O5S2 B2491353 Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 877655-35-1

Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2491353
CAS No.: 877655-35-1
M. Wt: 497.58
InChI Key: WGSZBAZOTNMKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Heterocyclic System Applications

This compound, due to its heterocyclic thieno[3,2-d]pyrimidinyl structure and functional groups, is likely to be involved in synthetic chemistry applications, particularly in the synthesis of complex heterocyclic systems. Compounds with similar structures have been utilized in the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry for their potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Catalysis and Domino Reactions

Additionally, related compounds have been involved in catalysis, demonstrating the versatility of these molecules in facilitating complex chemical transformations. For example, the use of phosphine-catalyzed domino reactions to synthesize benzothieno[3,2-b]pyran derivatives highlights the potential of such molecules in creating structurally diverse and potentially biologically active compounds (Ma, Yu, & Meng, 2018).

Potential Antimicrobial and Antitumor Applications

The structural complexity and the presence of multiple reactive sites within such compounds suggest potential for antimicrobial and antitumor applications. Similar research efforts have focused on synthesizing and testing derivatives of thiazoles and their fused derivatives for antimicrobial activities (Wardkhan, Youssef, Hamed, & Ouf, 2008), and novel benzodifuranyl derivatives have been explored as anti-inflammatory and analgesic agents, indicating the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Safety and Hazards

Safety information, toxicity, and potential hazards associated with handling or exposure to this compound should be thoroughly investigated. Consult relevant safety data sheets and literature .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-3-32-23(30)17-9-4-5-10-18(17)25-20(28)14-34-24-26-19-11-12-33-21(19)22(29)27(24)15-7-6-8-16(13-15)31-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSZBAZOTNMKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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